4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride

Analytical Chemistry Quality Control Medicinal Chemistry

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-39-4) is a privileged scaffold for CNS SSNRI candidate synthesis. The 2,4-difluorophenoxy moiety confers unique electronic and steric properties unattainable by mono-fluoro (CAS 614731-44-1) or unsubstituted analogs, directly influencing target binding geometry, membrane permeability, and metabolic stability. This compound serves as an essential SAR comparator: systematic side-by-side evaluation against 4-fluoro and phenoxy controls enables quantitative assessment of fluorine substitution effects on binding affinity, functional activity, and ADME. Additionally, its distinct molecular mass (263.71 g/mol) and chromatographic behavior make it an ideal reference standard for LC-MS/HPLC method development. Procure high-purity material to eliminate uncontrolled variables and ensure experimental reproducibility.

Molecular Formula C12H16ClF2NO
Molecular Weight 263.71 g/mol
CAS No. 614731-39-4
Cat. No. B1358398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride
CAS614731-39-4
Molecular FormulaC12H16ClF2NO
Molecular Weight263.71 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C12H15F2NO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
InChIKeyYNFDUIKZQKOJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-39-4): Structural Identity and Core Specifications


4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a synthetic piperidine derivative featuring a 2,4-difluorophenoxy moiety linked via a methylene bridge to the piperidine ring. As the hydrochloride salt form, the compound has a molecular formula of C₁₂H₁₆ClF₂NO and a molecular weight of 263.71 g/mol [1]. This compound is supplied as a research chemical with typical purity specifications ranging from 95% to 98% .

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-39-4): Rationale Against Generic Substitution


Simple substitution with unsubstituted or mono‑fluorinated analogs such as 4‑[(4‑fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731‑44‑1) cannot replicate the specific properties of the 2,4‑difluoro derivative. The 2,4‑difluorophenoxy moiety confers a distinct electronic distribution and steric profile that influences molecular recognition, membrane permeability, and metabolic stability. Specifically, the ortho‑fluorine atom alters the conformational preference of the aryloxy group, impacting target binding geometry in a manner that mono‑fluoro or non‑fluorinated analogs cannot reproduce [1]. Consequently, interchangeable use of these structurally similar compounds in a research or development program would introduce uncontrolled variables that confound experimental reproducibility and invalidate comparative data.

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-39-4): Quantitative Comparative Evidence Guide


Molecular Weight Differentiates 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride from Mono-Fluorinated Analog

The presence of a second fluorine atom in the 2,4‑difluorophenoxy moiety increases the molecular weight by approximately 18–19 g/mol compared to the 4‑fluoro analog. This mass difference enables unambiguous discrimination between the two compounds via mass spectrometry, providing a critical QC check to prevent inadvertent substitution in procurement workflows [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Purity Specification Range for 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride Across Vendors

Commercially available batches of 4-[(2,4-difluorophenoxy)methyl]piperidine hydrochloride are consistently offered with minimum purity specifications of 95% to 98%. This level of purity is sufficient for most research applications, including synthesis of more complex molecules and initial biological screening, without the additional cost of custom purification [1].

Chemical Sourcing Quality Assurance Analytical Chemistry

Inferred Solubility and Lipophilicity Profile of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride

While experimentally determined solubility and logP values for this specific compound are not available in the public domain, its molecular properties can be inferred from structurally related piperidine derivatives. The compound is expected to exhibit moderate aqueous solubility due to the ionizable piperidine nitrogen, and its lipophilicity (cLogP) is predicted to be in the range of 2.0–3.0 based on the presence of the difluorophenoxy group . This contrasts with more hydrophilic analogs lacking the lipophilic aryloxy moiety, which would have correspondingly different permeability and distribution characteristics in biological assays .

Drug Discovery Physicochemical Profiling ADME

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-39-4): Recommended Application Scenarios


Synthesis of Novel CNS‑Active Compounds

The 2,4‑difluorophenoxy‑piperidine scaffold is a privileged structure in CNS drug discovery, with related derivatives demonstrating activity at serotonin and norepinephrine transporters [1]. This compound serves as a versatile building block for the synthesis of potential SSNRI (Selective Serotonin‑Norepinephrine Reuptake Inhibitor) candidates, where the difluoro substitution pattern is known to modulate target affinity and metabolic stability relative to unsubstituted or mono‑fluoro analogs [2].

Structure‑Activity Relationship (SAR) Studies

This compound is an ideal comparator for SAR exploration of aryloxy‑piperidine series. By systematically comparing the 2,4‑difluoro analog against its 4‑fluoro (CAS 614731‑44‑1) and unsubstituted phenoxy counterparts, researchers can quantitatively assess the impact of fluorine substitution on target binding, functional activity, and ADME properties, thereby guiding lead optimization efforts [3].

Analytical Method Development and Validation

The unique molecular mass (263.71 g/mol) and chromatographic properties of 4‑[(2,4‑difluorophenoxy)methyl]piperidine hydrochloride enable its use as a reference standard in the development of LC‑MS or HPLC methods for the detection and quantification of this compound and its metabolites in biological matrices [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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